(3E)-1,1,1,5,5,5-Hexafluoro-4-hydroxypent-3-en-2-one--manganese--water (2/1/3)
Description
Properties
CAS No. |
123334-26-9 |
|---|---|
Molecular Formula |
C10H10F12MnO7 |
Molecular Weight |
525.10 g/mol |
IUPAC Name |
bis((E)-1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one);manganese;trihydrate |
InChI |
InChI=1S/2C5H2F6O2.Mn.3H2O/c2*6-4(7,8)2(12)1-3(13)5(9,10)11;;;;/h2*1,12H;;3*1H2/b2*2-1+;;;; |
InChI Key |
AIFUSHZHSHRUAS-UTMFBWBUSA-N |
Isomeric SMILES |
C(=C(\O)/C(F)(F)F)\C(=O)C(F)(F)F.C(=C(\O)/C(F)(F)F)\C(=O)C(F)(F)F.O.O.O.[Mn] |
Canonical SMILES |
C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.O.O.O.[Mn] |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Stoichiometry
The synthesis proceeds via ligand substitution, where two Hhfa molecules displace the counterions (e.g., Cl⁻ or OAc⁻) from the manganese center. The general reaction is:
Stoichiometric ratios are critical; deviations lead to incomplete ligand coordination or byproduct formation.
Solvent and Temperature Optimization
Ethanol and acetone are preferred due to their ability to dissolve both ionic manganese salts and organic ligands. Reflux conditions (60–80°C) enhance reaction kinetics, achieving yields of 70–85%. Prolonged heating (>12 hours) risks ligand degradation, while shorter durations (<6 hours) result in unreacted starting materials.
Table 1: Solution-Phase Synthesis Parameters
| Manganese Precursor | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| MnCl₂ | Ethanol | 70 | 8 | 75 | 95 |
| Mn(OAc)₂ | Acetone | 65 | 10 | 82 | 97 |
Solid-State Synthesis Approach
Solid-state methods eliminate solvent handling and improve crystallinity. A representative protocol involves sealing manganese(II) acetate and sodium 2,2,6,6-tetramethylheptanedionate (Na(thd)) in an evacuated ampule under a temperature gradient (110–120°C).
Procedure and Crystallization
After one week, light-yellow crystals of the heterobimetallic complex [NaMn₂(thd)₄(OAc)]₂ form in the cooler zone. This method yields 92% product with high phase purity, attributed to controlled sublimation and slow crystallization.
Advantages and Limitations
-
Advantages : Minimal solvent use, high crystallinity, scalability.
-
Limitations : Extended reaction time (7 days), specialized equipment required.
Metal-Organic Chemical Vapor Deposition (MOCVD) Precursor Synthesis
Mn(hfa)₂- tmeda (tmeda = N,N,N′,N′-tetramethylethylenediamine) exemplifies a tailored precursor for thin-film deposition. The synthesis combines Mn(OAc)₂, Hhfa, and tmeda in heptane/dichloromethane under reflux.
Ligand Stabilization
The tmeda ligand prevents manganese oxidation and enhances volatility. Reaction conditions (30–60 minutes reflux) yield 54–60% of a mononuclear complex, validated by single-crystal X-ray diffraction.
Table 2: MOCVD Precursor Properties
| Property | Value |
|---|---|
| Thermal stability (°C) | Up to 150 (2% residue) |
| Evaporation rate | 0.12 g/cm²·h (100°C) |
| Purity | >95% (elemental analysis) |
Influence of Reaction Parameters
pH and Counterion Effects
Acidic conditions (pH < 5) protonate Hhfa, reducing its chelating capacity. Neutral to slightly basic media (pH 6–8) optimize ligand deprotonation and Mn²⁺ coordination. Chloride counterions yield faster kinetics than acetate due to higher lability.
Solvent Polarity
Low-polarity solvents (e.g., heptane) favor crystalline product precipitation, while polar solvents (e.g., ethanol) accelerate reaction rates but may trap impurities.
Purification and Characterization Techniques
Crystallization and Vacuum Sublimation
Crude products are recrystallized from hexane/ethyl acetate mixtures or purified via vacuum sublimation (80–100°C, 10⁻³ mbar), achieving >98% purity.
Analytical Validation
-
Elemental analysis : Confirms C, H, F, and Mn content within ±0.3% of theoretical values.
-
IR spectroscopy : Characteristic ν(C=O) at 1649 cm⁻¹ and ν(C-F) at 1202 cm⁻¹.
-
Thermogravimetric analysis (TGA) : Residual mass <2% at 150°C, confirming volatility.
Comparative Analysis of Synthesis Methods
Table 3: Method Comparison
| Method | Yield (%) | Purity (%) | Time | Scalability |
|---|---|---|---|---|
| Solution-phase | 75–85 | 95–97 | 8–12 h | High |
| Solid-state | 92 | >99 | 7 days | Moderate |
| MOCVD precursor | 54–60 | >95 | 1–2 h | Low |
Chemical Reactions Analysis
Types of Reactions: Manganese(II) hexafluoroacetylacetonate undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Substitution: Ammonia can act as a base, removing hydrogen ions from the aqua complex of manganese(II) hexafluoroacetylacetonate.
Major Products: The major products formed from these reactions include manganese dioxide and various substituted manganese complexes .
Scientific Research Applications
Manganese(II) hexafluoroacetylacetonate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of manganese(II) hexafluoroacetylacetonate involves its ability to interact with various molecular targets and pathways. For example, it can inhibit the growth of certain bacteria by chelating essential metal ions, thereby disrupting cellular processes . The compound’s interactions with biomolecules and its ability to form stable complexes make it a valuable tool in both research and industrial applications .
Comparison with Similar Compounds
Fluorinated Metal Acetylacetonates
Fluorinated acetylacetonate complexes of other transition metals share structural similarities but exhibit distinct properties due to differences in metal centers. Key examples include:
Key Differences :
- Thermal Behavior : Cobalt derivatives decompose at higher temperatures compared to manganese, likely due to stronger metal-ligand bonding .
- Electron Withdrawing Effects: Fluorine substitution in hfac ligands increases Lewis acidity compared to non-fluorinated analogs, enhancing reactivity in redox processes .
Non-Fluorinated Manganese Acetylacetonates
Manganese acetylacetonates without fluorine substituents differ significantly in physicochemical behavior:
Key Differences :
Other Manganese Coordination Complexes
Manganese forms diverse coordination compounds, such as manganese(II) acetate tetrahydrate (CAS: 6156-78-1) and manganese(II) chloride tetrahydrate (CAS: 13446-34-9). These ionic salts lack the chelating ligands of hfac complexes, resulting in:
- Lower Volatility : Ionic compounds decompose rather than sublimate, limiting CVD utility .
- Solubility : High water solubility contrasts with the organic solvent compatibility of hfac complexes .
Structural and Analytical Insights
- Crystallography: Refinement techniques (e.g., SHELXL) reveal that Mn(hfac)₂ adopts an octahedral geometry, with fluorine atoms contributing to shortened Mn–O bond lengths compared to non-fluorinated analogs .
- Spectroscopy : Fluorine NMR and IR spectra of hfac complexes show distinct signals due to strong C–F vibrational modes, absent in acac derivatives .
Biological Activity
Manganese(II) hexafluoroacetylacetonate (Mn(hfac)₂) is an organometallic compound that has garnered attention for its potential biological activities. This article explores the biological interactions, mechanisms of action, and research findings related to this compound, supported by data tables and relevant case studies.
- Molecular Formula : C₁₀H₄F₁₂MnO₄
- Molecular Weight : 471.05 g/mol
- Purity : Typically around 95%.
Manganese complexes, including Mn(hfac)₂, interact with various biological targets such as enzymes and proteins. They are known to influence cellular processes through several mechanisms:
- Oxidative Stress Modulation : Mn(hfac)₂ can act as an oxidative agent, potentially affecting redox-sensitive signaling pathways in cells.
- Metal Ion Chelation : The compound can chelate essential metal ions, disrupting normal cellular functions and inhibiting bacterial growth.
- Magnetic Properties : Certain manganese complexes exhibit unique magnetic behaviors that may influence biological systems at the molecular level .
Antimicrobial Properties
Research indicates that Mn(hfac)₂ exhibits antimicrobial activity against various pathogens. Its mechanism involves the chelation of essential metal ions required for microbial growth, leading to growth inhibition.
- Case Study : In vitro studies demonstrated that Mn(hfac)₂ effectively inhibited the growth of Escherichia coli and Staphylococcus aureus at concentrations as low as 50 µg/mL.
Interaction with Biomolecules
Manganese complexes have been shown to interact with biomolecules, influencing their structure and function:
- Enzyme Inhibition : Mn(hfac)₂ has been reported to inhibit certain enzymes involved in metabolic pathways, which could have implications for drug development.
- Protein Binding : Studies indicate that Mn(hfac)₂ can bind to proteins, altering their conformation and activity. This interaction is crucial for understanding its potential therapeutic applications.
Research Findings
Recent studies have provided insights into the biological effects of Mn(hfac)₂:
Toxicity and Safety Profile
While exploring the biological activity of Mn(hfac)₂, it is essential to consider its safety profile:
- Toxicological Studies : Limited studies indicate that at high concentrations, manganese compounds can exhibit toxicity, particularly affecting the nervous system and causing oxidative stress .
- Safety Measures : Handling of Mn(hfac)₂ should be done with caution due to its potential toxicity at elevated levels.
Q & A
Basic Research Questions
Q. What are the optimal synthetic conditions for preparing high-purity manganese(II) hexafluoroacetylacetonate?
- Methodological Answer: Synthesis typically involves reacting manganese(II) salts with hexafluoroacetylacetone (Hhfac) in anhydrous solvents under inert atmospheres (e.g., nitrogen or argon). Key parameters include stoichiometric ratios (1:2 Mn:hfac), solvent choice (e.g., ethanol or THF), and reaction temperature (60–80°C). Purity is verified via elemental analysis and FT-IR spectroscopy to confirm ligand coordination .
- Data Consideration: Monitor reaction progress using UV-Vis spectroscopy to track ligand exchange kinetics. Impurities (e.g., unreacted Mn²⁺) can be quantified via ICP-MS .
Q. Which spectroscopic techniques are most effective for characterizing manganese(II) hexafluoroacetylacetonate?
- Methodological Answer:
- X-ray crystallography resolves molecular geometry and ligand coordination modes (e.g., octahedral vs. tetrahedral symmetry) .
- EPR spectroscopy identifies Mn(II) oxidation state and spin states (high-spin d⁵, S = 5/2) .
- Thermogravimetric analysis (TGA) assesses thermal stability and ligand decomposition thresholds .
Q. How should researchers handle and store manganese(II) hexafluoroacetylacetonate to prevent degradation?
- Methodological Answer: Store in airtight, light-resistant containers under inert gas (argon) at –20°C to minimize oxidation and moisture uptake. Degradation products (e.g., MnO or MnF₂) can be identified via XRD. Always use gloveboxes for air-sensitive manipulations .
Q. What are the key challenges in interpreting magnetic susceptibility data for Mn(II) complexes with fluorinated ligands?
- Methodological Answer: Fluorinated ligands like hfac⁻ introduce strong ligand-field effects, complicating spin-state assignments. Use Evans method (NMR-based) or SQUID magnetometry to measure µeff. Compare experimental data with theoretical models (e.g., Curie-Weiss law) to resolve discrepancies .
Advanced Research Questions
Q. How do decomposition pathways of manganese(II) hexafluoroacetylacetonate vary under oxidative vs. reductive conditions?
- Methodological Answer: Under oxidative conditions (e.g., O₂ exposure), Mn(II) oxidizes to Mn(III/IV), forming MnOxFy species detectable via XANES. Reductive environments (e.g., H₂) promote ligand dissociation, yielding Mn(0) nanoparticles. In situ Raman spectroscopy tracks intermediate phases .
- Data Contradiction: Conflicting reports on Mn(II)→Mn(IV) pathways require controlled in situ electrochemical studies to map redox transitions .
Q. What role does the hexafluoroacetylacetonate ligand play in modulating Mn(II) redox behavior in catalytic applications?
- Methodological Answer: The electron-withdrawing CF₃ groups stabilize high oxidation states, enhancing catalytic activity in oxidation reactions (e.g., alkene epoxidation). Use cyclic voltammetry to measure redox potentials and DFT calculations to correlate ligand effects with reactivity .
Q. How can researchers resolve discrepancies in reported crystal structures of manganese(II) hexafluoroacetylacetonate adducts?
- Methodological Answer: Discrepancies (e.g., bond-length variations) arise from solvent inclusion or disorder. Employ high-resolution single-crystal XRD (≤0.8 Å) and refine structures using software like SHELXL. Cross-validate with Hirshfeld surface analysis to assess packing effects .
Q. What strategies mitigate ligand substitution in Mn(II)-hfac complexes during catalytic cycles?
- Methodological Answer: Introduce sterically bulky co-ligands (e.g., phosphines) to block substitution sites. Monitor ligand exchange kinetics via <sup>19</sup>F NMR or mass spectrometry. Stabilizing solvents (e.g., fluorinated ethers) reduce ligand leaching .
Data Analysis & Presentation Guidelines
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
